Cas no 954588-55-7 (1-(2-methoxyphenyl)-3-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}urea)

1-(2-Methoxyphenyl)-3-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}urea is a synthetic urea derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a 2-methoxyphenyl group and a 5-oxopyrrolidin-3-ylmethyl moiety linked to a 4-methylphenyl substituent, suggesting possible bioactivity as a kinase inhibitor or receptor modulator. The compound's unique scaffold offers versatility for further derivatization, enabling exploration of structure-activity relationships. Its well-defined molecular architecture may contribute to selective binding interactions, making it a candidate for targeted therapeutic development. The presence of both polar (urea, carbonyl) and hydrophobic (aromatic) functional groups enhances its potential for balanced pharmacokinetic properties. This compound is suitable for preclinical research in drug discovery programs.
1-(2-methoxyphenyl)-3-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}urea structure
954588-55-7 structure
Product Name:1-(2-methoxyphenyl)-3-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}urea
CAS No:954588-55-7
MF:C20H23N3O3
MW:353.414924860001
CID:5970893
PubChem ID:16920190
Update Time:2025-06-11

1-(2-methoxyphenyl)-3-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}urea Chemical and Physical Properties

Names and Identifiers

    • 1-(2-methoxyphenyl)-3-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}urea
    • 1-(2-methoxyphenyl)-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
    • 954588-55-7
    • AKOS024644088
    • F2372-0281
    • 1-(2-methoxyphenyl)-3-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl}urea
    • 1-(2-methoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea
    • Inchi: 1S/C20H23N3O3/c1-14-7-9-16(10-8-14)23-13-15(11-19(23)24)12-21-20(25)22-17-5-3-4-6-18(17)26-2/h3-10,15H,11-13H2,1-2H3,(H2,21,22,25)
    • InChI Key: CSAXCBJJHWXZDM-UHFFFAOYSA-N
    • SMILES: N(C1=CC=CC=C1OC)C(NCC1CC(=O)N(C2=CC=C(C)C=C2)C1)=O

Computed Properties

  • Exact Mass: 353.17394160g/mol
  • Monoisotopic Mass: 353.17394160g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 491
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 70.7Ų

1-(2-methoxyphenyl)-3-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}urea Pricemore >>

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Additional information on 1-(2-methoxyphenyl)-3-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}urea

Comprehensive Overview of 1-(2-Methoxyphenyl)-3-{1-(4-Methylphenyl)-5-Oxopyrrolidin-3-Ylmethyl}Urea (CAS No. 954588-55-7)

The compound 1-(2-methoxyphenyl)-3-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}urea (CAS No. 954588-55-7) is a synthetic organic molecule with a unique structural framework. Its chemical name highlights key functional groups, including a methoxyphenyl moiety, a methylphenyl-substituted pyrrolidinone, and a urea linkage. These features make it a subject of interest in medicinal chemistry and material science. Researchers are increasingly exploring its potential applications, particularly in drug discovery and bioactive molecule design, due to its modular architecture and tunable properties.

In recent years, the demand for novel small-molecule inhibitors and targeted therapeutics has surged, aligning with trends in personalized medicine. The urea derivative scaffold of this compound is particularly noteworthy, as urea-based compounds are known for their hydrogen-bonding capabilities, which are critical in protein-ligand interactions. This has led to growing inquiries about its role in kinase inhibition or enzyme modulation, common topics in pharmaceutical forums and AI-driven research databases like PubMed and SciFinder.

From a synthetic perspective, the pyrrolidin-5-one core in this compound offers versatility for further derivatization. Chemists often search for methods to optimize its synthesis, with keywords such as "pyrrolidinone synthesis" or "urea coupling reactions" trending in academic search engines. The presence of both aromatic and heterocyclic components also raises questions about its solubility and bioavailability, which are frequently discussed in drug development circles.

Another area of interest is the compound's potential structure-activity relationship (SAR). Given the methoxy and methyl substituents, researchers speculate about its electronic effects on binding affinity. Computational chemists often model such compounds using molecular docking tools, a hot topic in AI-assisted drug design. Searches for "CADD (computer-aided drug design)" and "fragment-based drug discovery" often intersect with discussions about similar urea derivatives.

Environmental and regulatory considerations are also relevant. While not classified as hazardous, the compound's biodegradability and ecotoxicological profile may attract attention from green chemistry advocates. Terms like "sustainable synthesis" and "benign by design" are increasingly associated with such molecules in scientific literature.

In summary, 1-(2-methoxyphenyl)-3-{1-(4-methylphenyl)-5-oxopyrrolidin-3-ylmethyl}urea represents a compelling case study in modern chemical research. Its multifaceted applications—from drug discovery to material science—align with current trends in precision medicine and molecular engineering. As search queries evolve to include more specific terms like "pyrrolidinone-based urea analogs" or "aryl-substituted urea pharmacokinetics," this compound's profile will likely grow in scientific and industrial relevance.

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